Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
CAS No.: 815610-22-1
Cat. No.: VC5522440
Molecular Formula: C18H23NO3
Molecular Weight: 301.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 815610-22-1 |
|---|---|
| Molecular Formula | C18H23NO3 |
| Molecular Weight | 301.386 |
| IUPAC Name | ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate |
| Standard InChI | InChI=1S/C18H23NO3/c1-2-22-17(21)18-10-6-9-15(16(18)20)12-19(13-18)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
| Standard InChI Key | GMMHPFHYJXLMCG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C12CCCC(C1=O)CN(C2)CC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Bicyclic Framework and Functional Groups
The compound’s defining feature is its bicyclo[3.3.1]nonane skeleton, a fused ring system comprising a six-membered ring and a four-membered ring sharing two common atoms. The nitrogen atom at position 3 introduces basicity, while the ketone at position 9 and the ethyl carboxylate at position 1 contribute to its reactivity . The benzyl group attached to the nitrogen enhances steric bulk and influences electronic properties, making the molecule amenable to further functionalization .
The three-dimensional structure has been confirmed via spectroscopic methods, including nuclear Overhauser effect spectroscopy (NOESY), which identified axial positioning of the 9-H proton . The SMILES notation and InChIKey provide unambiguous representations of its connectivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 815610-22-1 |
| Molecular Formula | |
| Molecular Weight | 301.386 g/mol |
| IUPAC Name | Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate |
| SMILES | CCOC(=O)C12CCCC(C1=O)CN(C2)CC3=CC=CC=C3 |
| InChIKey | GMMHPFHYJXLMCG-UHFFFAOYSA-N |
Synthesis and Preparation
Multi-Step Organic Synthesis
The synthesis of ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate involves a convergent strategy starting with ethyl cyclohexanone-2-carboxylate. In a representative procedure, this precursor undergoes condensation with formaldehyde and benzylamine in ethanol under reflux conditions . The reaction exploits the Mannich reaction mechanism, where the amine nucleophile attacks the electrophilic carbonyl carbon, followed by cyclization to form the bicyclic core .
Key steps include:
-
Core Formation: Ethyl cyclohexanone-2-carboxylate reacts with formaldehyde and benzylamine to generate the azabicyclo[3.3.1]nonane skeleton.
-
Oxidation: The ketone at position 9 is introduced via oxidation or retained from the starting material.
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Esterification: The carboxylate group is installed using ethyl chloroformate or similar reagents.
Purification typically involves column chromatography with ethyl acetate/petroleum ether mixtures, yielding the product as a yellow oil .
Table 2: Representative Synthesis Conditions
| Parameter | Details |
|---|---|
| Starting Material | Ethyl cyclohexanone-2-carboxylate |
| Reagents | Formaldehyde, benzylamine |
| Solvent | Ethanol |
| Temperature | Reflux (40–100°C) |
| Reaction Time | 24–72 hours |
| Yield | 28–63% |
Applications in Organic Synthesis
Intermediate for Alkaloid Analogues
This compound serves as a precursor in synthesizing methyllycaconitine analogues, which are nicotinic acetylcholine receptor antagonists . For example, esterification with naturally occurring norditerpenoid acids (e.g., lycoctonine derivatives) using -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) yields bioactive derivatives . The rigid bicyclic scaffold imparts conformational restraint, enhancing binding affinity to neuronal receptors.
Functionalization Opportunities
The ester group at position 1 can be hydrolyzed to carboxylic acids, while the benzyl group on nitrogen allows for hydrogenolysis to secondary amines. Such modifications enable the production of diverse derivatives for structure-activity relationship (SAR) studies.
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